5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one
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Overview
Description
5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused with a pyrrolo and benzazepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzaldehydes and amines can undergo condensation reactions followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-methoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-10-ol
- 10-Methoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-9-yl acetate
Uniqueness
5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo2,1-bbenzazepin-6-one is unique due to its specific ring structure and the presence of the dioxolo moiety, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
38847-96-0 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
13,15-dioxa-7-azatetracyclo[8.7.0.03,7.012,16]heptadeca-1(17),2,10,12(16)-tetraen-8-one |
InChI |
InChI=1S/C14H13NO3/c16-14-7-10-6-13-12(17-8-18-13)5-9(10)4-11-2-1-3-15(11)14/h4-6H,1-3,7-8H2 |
InChI Key |
FUKCQDGDFRZCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC4=C(C=C3CC(=O)N2C1)OCO4 |
Origin of Product |
United States |
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